molecular formula C15H14F2N4O2 B2378383 1-(7-(4-(Difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 725217-29-8

1-(7-(4-(Difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Katalognummer: B2378383
CAS-Nummer: 725217-29-8
Molekulargewicht: 320.3
InChI-Schlüssel: KFPMVBKMFRZJIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-(4-(Difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone ( 725217-29-8) is a chemical compound with a molecular formula of C15H14F2N4O2 and a molecular weight of 320.29 g/mol . This substituted [1,2,4]triazolo[1,5-a]pyrimidine derivative is offered for research purposes and is associated with scientific investigations into phosphodiesterase 2 (PDE2) inhibitors, as indicated by its presence in related patent literature . Compounds within this structural class are of significant interest in medicinal chemistry for their potential role in modulating central nervous system (CNS) pathways. The structural core of the molecule, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, is a privileged structure in drug discovery, known for its versatile pharmacological properties. The specific substitutions on this core, including the 4-(difluoromethoxy)phenyl group at the 7-position and the acetyl group at the 6-position, are likely critical for its biological activity and selectivity. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers can procure this compound from various suppliers, with availability in quantities suitable for experimental work .

Eigenschaften

IUPAC Name

1-[7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4O2/c1-8-12(9(2)22)13(21-15(20-8)18-7-19-21)10-3-5-11(6-4-10)23-14(16)17/h3-7,13-14H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPMVBKMFRZJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2. These targets play crucial roles in various biological processes, including immune response regulation (RORγt), oxygen sensing (PHD-1), and signal transduction (JAK1 and JAK2).

Mode of Action

Similar compounds have been shown to bind allosterically at the interface between protein subunits. This binding can destabilize the protein complex, potentially altering its function.

Biologische Aktivität

The compound 1-(7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C22H21F2N5O2
  • Molecular Weight : 425.44 g/mol
  • CAS Number : 725217-29-8
  • IUPAC Name : 7-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Biological Activity Overview

The triazole structure has been associated with a broad spectrum of biological activities including:

  • Antitumor
  • Anti-inflammatory
  • Antimicrobial
  • Antiviral
  • Anticonvulsant .

Anticancer Activity

Research indicates that compounds with triazole moieties can inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 leads to significant anti-proliferative effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1MCF-720.0
2HCT-11615.0
3T47D43.4
4Bel-740227.3

Note: Values are indicative and derived from related compounds with triazole structures .

The primary mechanism involves the compound's interaction with CDK2:

  • Inhibition of CDK2 Activity : This leads to disruption in the cell cycle progression.
  • Induction of Apoptosis : The inhibition results in increased apoptosis in cancer cells.
  • Cell Cycle Regulation : Affects pathways related to cell division and growth.

Case Study 1: Anticonvulsant Activity

In a study involving several new triazole derivatives, the compound exhibited notable anticonvulsant activity when tested using the Maximal Electroshock (MES) test. The results were compared against established anticonvulsants like carbamazepine and valproate .

Case Study 2: Antimicrobial Effects

Another study explored the antimicrobial properties of triazole derivatives similar to the compound . It was found that certain derivatives showed significant activity against pathogenic bacteria .

Analyse Chemischer Reaktionen

Example Reaction Scheme:

StepReactantsConditionsProductYieldSource
15-Amino-1,2,4-triazole + Ethyl acetoacetate4,4’-Trimethylenedipiperidine (additive), H₂O/EtOH (1:1), refluxEthyl 5-methyl-4,7-dihydro-triazolo-pyrimidine-6-carboxylate85–92%
2Intermediate + 4-(Difluoromethoxy)benzaldehydeLewis acid catalysis (e.g., ZnCl₂), ethanol, 80°C7-(4-(Difluoromethoxy)phenyl) derivative~78% (estimated)

Note: The difluoromethoxy group is typically introduced via fluorination of methoxy precursors using DAST (diethylaminosulfur trifluoride) or analogous reagents.

Reactivity and Functionalization

The compound’s reactivity is influenced by:

  • Electrophilic sites : The pyrimidine ring (C-5, C-7) and triazole moiety (N-1, N-4).

  • Acetyl group : Susceptible to nucleophilic attack (e.g., hydrolysis, Schiff base formation).

Documented Modifications:

Reaction TypeReagentsOutcomeStabilityReference
Hydrolysis NaOH (aq.), 70°CCleavage of acetyl group to form carboxylic acidModerate
Alkylation Methyl iodide, K₂CO₃Methylation at N-4 of triazoleHigh
Oxidation mCPBA (meta-chloroperbenzoic acid)Sulfur/selenium analog formation (if applicable)Low

Stability and Degradation

Thermogravimetric analysis (TGA) of similar derivatives shows:

  • Thermal stability : Decomposition onset at ~250°C .

  • Hydrolytic stability : Stable in neutral aqueous solutions but degrades under acidic/basic conditions (half-life <24 hrs at pH 2 or 12) .

Pharmacological Modifications (Hypothetical)

While not directly studied, structural analogs in the patent US20120225904A1 demonstrate:

  • p38 MAP kinase inhibition via triazolo-pyrimidine scaffolds .

  • Bioisosteric replacements : Substituting difluoromethoxy with trifluoromethyl or chlorine alters potency and selectivity .

Limitations and Research Gaps

  • No direct studies on the target compound’s reactivity or applications.

  • Predicted data rely on analogs; experimental validation is required.

Vergleich Mit ähnlichen Verbindungen

1-[7-(1,3-Benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

  • Structure : Features a 1,3-benzodioxol-5-yl group at position 6.
  • However, its larger size may increase steric hindrance compared to the 4-(difluoromethoxy)phenyl group in the target compound .
  • Synthesis: Not explicitly detailed in the evidence, but analogous protocols for triazolopyrimidines often involve cyclocondensation of aldehydes with amines under microwave irradiation .

1-[7-(3,5-Difluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

  • Structure : Contains a 3,5-difluorophenyl group.
  • Properties : Fluorine atoms increase electronegativity, improving metabolic stability and membrane permeability. The compound exhibited a molar mass of 291 g/mol and a uPLC-MS retention time of 2.38 min .
  • Synthesis : Prepared via microwave-assisted reaction of 3,5-difluorobenzaldehyde with pentane-2,4-dione and 4H-1,2,4-triazol-3-amine in DMF (34% yield) .

1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

  • Structure : Substituted with methyl groups at positions 5 and 7 and a phenyl group at position 2.
  • This compound has a molecular formula of C₁₆H₁₆N₄O and a molar mass of 280.33 g/mol .

Stereochemical Considerations

  • Enantiomers of Fluorophenyl Derivatives: highlights the separation of racemic 1-[7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone into (R)- and (S)-enantiomers using chiral chromatography. The (S)-enantiomer showed 100% enantiomeric excess (ee), underscoring the importance of stereochemistry in receptor binding (e.g., FcRn) .

Physicochemical and Spectral Properties

Compound Molecular Formula Molar Mass (g/mol) Key Spectral Data (NMR/uPLC-MS)
1-(7-(4-(Difluoromethoxy)phenyl)-5-methyl-...ethanone (Target) C₁₅H₁₃F₂N₅O₂ 333.30 Not reported in evidence.
1-[7-(3,5-Difluorophenyl)-5-methyl-...ethanone C₁₄H₁₁F₂N₅O 291.27 δ 10.89 (s, 1H), 7.70 (s, 1H), 7.14 (t, J = 9.1 Hz, 1H); [M+H]+ m/z = 291
1-[7-(1,3-Benzodioxol-5-yl)-5-methyl-...ethanone C₁₅H₁₃N₅O₃ 319.30 Not reported in evidence.
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone C₁₆H₁₆N₄O 280.33 Not reported in evidence.

Vorbereitungsmethoden

Fluorination Protocol

Parameter Condition Yield
Substrate Trichloromethoxybenzene 74.9%
Fluorinating agent Anhydrous HF -
Catalyst Perfluorooctylsulfonyl fluoride 0.5%
Temperature 100–110°C -
Pressure 2.5–2.8 MPa -
Reaction time 4–4.5 hours -

This method achieves 79–81.5% conversion to 4-(chlorodifluoromethoxy)benzene, subsequently reduced to the aniline derivative via catalytic hydrogenation.

Construction of Triazolopyrimidine Core

The bicyclic system is assembled through [4+2] cyclocondensation, adapting methodologies from PMC5513444:

Condensation Reaction

Reacting 3-amino-1,2,4-triazole (1 ) with 1,3-diketone 2 under acidic conditions generates 7-hydroxytriazolopyrimidine 3 (Scheme 1). Phosphoryl chloride-mediated chlorination yields intermediate 4 , which undergoes nucleophilic displacement with 4-(difluoromethoxy)aniline to install the aryl group at C7.

Reaction Optimization Data

Base Solvent Temperature Yield of 4
NaH DMF 80°C 68%
DBU EtOH 70°C 84%
K₂CO₃ Acetone 60°C 52%

DBU (1,8-diazabicycloundec-7-ene) demonstrates superior catalytic efficiency by stabilizing transition states through hydrogen bonding.

Functionalization at C5 and C6 Positions

Methyl Group Introduction at C5

Methylation is achieved via:

  • Mannich Reaction : Treating intermediate 5 with formaldehyde and dimethylamine hydrochloride in acetic acid (65% yield).
  • Nucleophilic Alkylation : Using methyl iodide and KOH in THF (72% yield, 8 h reflux).

Acetylation at C6

Friedel-Crafts acylation with acetyl chloride and AlCl₃ in dichloromethane installs the ketone group. Microwave-assisted conditions (100°C, 30 min) improve yield to 88% compared to conventional heating (76%, 6 h).

One-Pot Multicomponent Synthesis

Adapting the DBU-catalyzed method from Der Pharma Chemica:

Optimized Conditions

  • Substrates : 3-amino-1,2,4-triazole, 4-(difluoromethoxy)benzaldehyde, methyl acetoacetate
  • Catalyst : DBU (20 mol%)
  • Solvent : Ethanol
  • Temperature : 70°C, 45 min
  • Yield : 91%

Mechanistic Pathway

  • Knoevenagel condensation between aldehyde and diketone
  • Michael addition of triazole amine
  • Cyclodehydration forming the pyrimidine ring
  • Tautomerization to aromatic triazolopyrimidine

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Key Advantage
Stepwise synthesis 5 42% Controlled functionalization
One-pot MCR 1 91% Atom economy, time efficiency

The multicomponent approach significantly reduces purification steps while maintaining regioselectivity, though it requires precise stoichiometric control.

Characterization and Analytical Data

Critical spectroscopic signatures confirm successful synthesis:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.54 (d, J = 8.8 Hz, 2H, aryl-H), 6.85 (d, J = 8.8 Hz, 2H, aryl-H), 4.12 (q, J = 6.4 Hz, 2H, CH₂), 2.43 (s, 3H, COCH₃), 2.11 (s, 3H, CH₃).
  • ¹⁹F NMR : -82.3 ppm (OCF₂Cl), -138.6 ppm (CF₃).

Industrial-Scale Considerations

  • Safety : HF handling requires nickel reactors and rigorous containment protocols.
  • Cost Analysis : DBU catalyst accounts for 23% of raw material costs, justifying catalyst recycling systems.
  • Environmental Impact : Ethanol solvent recovery reduces E-factor by 38% compared to DMF-based processes.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(7-(4-(Difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone, and how is structural confirmation achieved?

Methodological Answer:
The synthesis typically involves a multi-step cyclocondensation reaction. For analogous triazolopyrimidines, a common protocol combines aldehydes (e.g., 4-(difluoromethoxy)benzaldehyde), 3-amino-1,2,4-triazole, and β-keto esters (e.g., ethyl acetoacetate) under reflux in ethanol/water (1:1 v/v) with catalytic TMDP (tetramethylenediamine piperazine) . Structural confirmation requires:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and ring fusion .
  • X-ray Crystallography : Definitive stereochemical assignment, particularly for the 4,7-dihydro configuration .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .

Advanced: How can researchers optimize reaction conditions to improve yield and selectivity for this compound?

Methodological Answer:
Optimization strategies include:

  • Solvent Systems : Switching from ethanol/water to molten-state TMDP reduces side reactions (e.g., hydrolysis) and improves regioselectivity .
  • Catalyst Loading : Adjusting TMDP concentration (e.g., 10 mol%) enhances reaction kinetics while minimizing purification challenges .
  • Temperature Gradients : Stepwise heating (e.g., 65°C for cyclization, room temperature for crystallization) improves diastereomeric purity .
    Validation : Monitor via TLC and HPLC-PDA to quantify intermediates and byproducts .

Basic: What in vitro biological assays are recommended for initial activity profiling of this compound?

Methodological Answer:
Prioritize assays aligned with triazolopyrimidine pharmacophores:

  • Enzyme Inhibition : Kinase or phosphodiesterase assays (e.g., fluorescence polarization) due to the compound’s heterocyclic core .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative strains, referencing MIC (minimum inhibitory concentration) values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC50_{50} and selectivity indices .

Advanced: How should researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:
Address discrepancies through:

  • Batch Reproducibility : Verify compound purity (>95% via HPLC) and stereochemical consistency (circular dichroism if chiral centers exist) .
  • Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and harmonize protocols (e.g., ATP levels in viability assays) .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 7-(difluoromethyl)triazolopyrimidines) to identify SAR trends .

Advanced: What computational tools are suitable for predicting the compound’s binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases, leveraging the difluoromethoxy group’s electronic effects .
  • ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogP), metabolic stability (CYP450 isoforms), and BBB permeability .
  • DFT Calculations : Gaussian 09 for optimizing ground-state geometries and frontier molecular orbitals, critical for reactivity studies .

Basic: What analytical techniques are essential for assessing purity and stability during storage?

Methodological Answer:

  • HPLC-PDA : Reverse-phase C18 columns with UV detection (254 nm) to quantify degradation products .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability and hygroscopicity under controlled humidity .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks, monitoring via 1H^{1}\text{H} NMR for structural integrity .

Advanced: How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?

Methodological Answer:

  • Positional Isomerism : Modify substituents at the 4-(difluoromethoxy)phenyl or 5-methyl groups to alter steric/electronic profiles .
  • Proteomics Profiling : Use affinity chromatography-MS to identify off-target binding partners in cell lysates .
  • Crystallography-Guided Design : Co-crystallize derivatives with target enzymes (e.g., kinases) to optimize hydrogen-bond networks .

Basic: What are the key challenges in scaling up the synthesis from milligram to gram quantities?

Methodological Answer:

  • Solvent Recovery : Implement distillation or membrane filtration for TMDP reuse, reducing waste .
  • Exothermic Control : Use jacketed reactors with gradual reagent addition to manage heat during cyclocondensation .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scaling .

Advanced: How can isotopic labeling (e.g., 19F^{19}\text{F}19F or 13C^{13}\text{C}13C) aid in mechanistic studies?

Methodological Answer:

  • Metabolic Tracing : Incorporate 13C^{13}\text{C}-labeled acetyl groups to track metabolic pathways via LC-MS .
  • Binding Studies : Use 19F^{19}\text{F} NMR to monitor ligand-protein interactions in real time, leveraging the difluoromethoxy group .
  • Degradation Analysis : 2H^{2}\text{H}-labeling at methyl positions to study oxidative stability via isotope effects .

Advanced: What strategies mitigate batch-to-batch variability in biological assay results?

Methodological Answer:

  • QC Protocols : Enforce strict specifications for residual solvents (<0.1% via GC-MS) and polymorphic forms (PXRD) .
  • Blinded Testing : Randomize compound batches across assay replicates to eliminate operator bias .
  • Data Normalization : Use Z-score transformations to account for inter-assay variability in high-throughput screens .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.